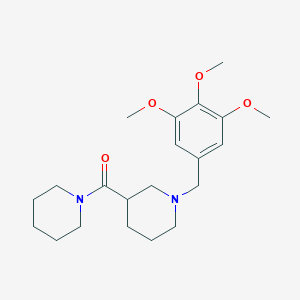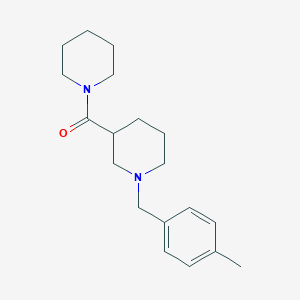![molecular formula C18H28BrN3O B247372 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247372.png)
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a brominated phenol core with a piperazine and piperidine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by continuous flow processes for the introduction of the piperazine and piperidine groups. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, the compound can modulate neurotransmitter activity and potentially reduce addictive behaviors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methylphenol: Similar structure but with a naphthylmethyl group instead of an ethyl group.
4-Bromo-2-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methylphenol: Contains a methylbenzyl group instead of an ethyl group.
Uniqueness
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selectivity for the dopamine D3 receptor sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research.
Eigenschaften
Molekularformel |
C18H28BrN3O |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H28BrN3O/c1-2-20-9-11-22(12-10-20)17-5-7-21(8-6-17)14-15-13-16(19)3-4-18(15)23/h3-4,13,17,23H,2,5-12,14H2,1H3 |
InChI-Schlüssel |
YBFPTZJGLMYERY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247296.png)



![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
